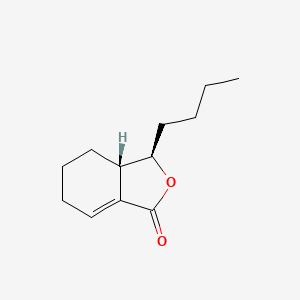

Sedanolide, (3R,3aS)-

Description

Structure

3D Structure

Properties

CAS No. |

114923-85-2 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(3R,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m0/s1 |

InChI Key |

UPJFTVFLSIQQAV-GXSJLCMTSA-N |

Isomeric SMILES |

CCCC[C@@H]1[C@H]2CCCC=C2C(=O)O1 |

Canonical SMILES |

CCCCC1C2CCCC=C2C(=O)O1 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Sedanolide

Botanical Sources and Distribution within the Umbelliferae Family

The Umbelliferae, or Apiaceae, family is the principal botanical source of (3R,3aS)-Sedanolide. This family of aromatic flowering plants includes well-known species such as celery and various species of Ligusticum.

Other Natural Sources (e.g., Ligusticum chaxiong)

Beyond celery, (3R,3aS)-Sedanolide has been identified in other members of the Umbelliferae family. Notably, it is found in Ligusticum chaxiong, a plant used in traditional Chinese medicine. thegoodscentscompany.comnih.govnifdc.org.cn Research has confirmed the presence of Sedanolide (B190483) and other related phthalides in the rhizome and aerial parts of this plant. nih.govresearchgate.net Ligusticum sinense is another species within the same genus where Sedanolide has been detected. thegoodscentscompany.com The presence of this compound across different species of the Ligusticum genus highlights its distribution within the Umbelliferae family.

Advanced Extraction and Purification Techniques

A variety of methods are employed to extract and purify (3R,3aS)-Sedanolide from its natural botanical sources. These techniques range from traditional distillation methods to more modern, advanced approaches.

Hydrodistillation and Steam Distillation Approaches

Hydrodistillation is a conventional and widely used method for extracting essential oils, including those rich in Sedanolide, from plant materials like celery seeds. evitachem.comicm.edu.pl This process involves heating the plant material with water to vaporize the volatile compounds, which are then condensed and collected. The duration of hydrodistillation can impact the yield and composition of the extracted oil. icm.edu.plpan.olsztyn.pl For instance, a 6-hour hydrodistillation of comminuted celery seeds yielded an essential oil with a higher total phthalide (B148349) content compared to shorter distillation times. icm.edu.plpan.olsztyn.pl Steam distillation, a similar technique, also effectively recovers phthalides from celery seeds. perfumerflavorist.com

Supercritical Fluid Extraction (SFE) Methodologies

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is a more advanced and environmentally friendly "green" technology for isolating bioactive compounds. mdpi.comresearchgate.netresearchgate.netnih.gov SFE has been shown to be superior to hydrodistillation in terms of both yield and the concentration of major active compounds like Sedanolide from celery seeds. mdpi.comresearchgate.net In some SFE extracts of celery fruit, Sedanolide was the dominant component, comprising over 70% of the fraction. mdpi.comnih.gov The pressure and temperature parameters of the SFE process can be adjusted to optimize the extraction efficiency. researchgate.netresearchgate.netnih.gov For example, extractions performed at 10 MPa and 30 MPa yielded high concentrations of Sedanolide. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE) and Soxhlet Extraction (SHE)

Ultrasound-assisted extraction (UAE) is a modern technique that utilizes ultrasonic waves to enhance the extraction process. nih.gov When applied to the hydrodistillation of essential oil from celery seeds, ultrasound pre-treatment significantly increased the yield by 48.3%. nih.govresearchgate.net UAE is considered an efficient and green method as it can reduce extraction time and solvent consumption. nih.gov

Soxhlet extraction (SHE) is a classical laboratory technique for solid-liquid extraction. hawachfilterpaper.com It is a thorough method that uses a continuous reflux of a solvent to extract compounds from a solid material. hawachfilterpaper.comhielscher.com While effective, it can be time-consuming and require large volumes of solvent. hielscher.com In comparative studies of extraction methods for Ligusticum chuanxiong, UAE was found to be the most effective, followed by SFE, SHE, and hydrodistillation.

Table 1: Comparison of Extraction Methods for Sedanolide

| Extraction Method | Principle | Advantages | Key Findings Related to Sedanolide |

|---|---|---|---|

| Hydrodistillation | Co-distillation of volatile compounds with water. | Simple, well-established. icm.edu.pl | Yield and phthalide content can be optimized by adjusting time and pre-treatment. icm.edu.plpan.olsztyn.pl |

| Steam Distillation | Similar to hydrodistillation, uses steam to vaporize compounds. perfumerflavorist.com | Effective for heat-sensitive compounds. | Recovers water-soluble phthalides from condensate. perfumerflavorist.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. mdpi.comresearchgate.net | High selectivity, environmentally friendly, superior yields for Sedanolide. mdpi.comresearchgate.net | Can yield extracts with over 70% Sedanolide content from celery. mdpi.comnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. nih.gov | Increased efficiency, reduced extraction time and solvent use. nih.gov | Significantly increases essential oil yield from celery seeds. nih.govresearchgate.net |

| Soxhlet Extraction (SHE) | Continuous solid-liquid extraction with a refluxing solvent. hawachfilterpaper.com | Exhaustive extraction. hawachfilterpaper.comhielscher.com | A benchmark method, though often less efficient than modern techniques like UAE for phthalides. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (3R,3aS)-Sedanolide |

| 3-n-butylphthalide |

| Sedanenolide |

| Z-ligustilide |

| Senkyunolide I |

| Senkyunolide H |

| E-butylidenephthalide |

| Senkyunolide A |

| Neocnidilide |

| E-ligustilide |

| Chlorogenic acid |

| Caffeic acid |

| Ferulic acid |

| Coniferyl ferulate |

| Butylphthalide |

| Z-ligustralactone |

| Butenylylphthalide |

| Levistilide A |

| Linoleic acid |

| Scopoletin |

| Limonene |

| β-selinene |

| α-selinene |

| (E)-caryophyllene |

| Pinocarvyl acetate (B1210297) |

| Sedanoic anhydride |

| Benzyl benzoate |

| 5-allyl-2-methoxyphenol |

| Myristicin |

| Apiole |

| 2,3,4,5-tetramethoxyallylbenzene |

| 5-pentyl-1,3-cyclohexadiene |

| Pentylbenzene |

| Valerophenone |

| 3-butyl-4,5-dihydrophthalide |

| 3-butyl-hexahydrophthalide |

| Riligustilide |

| Tokinolide B |

| Senkyunolide N |

Chromatographic Isolation Strategies (e.g., Preparative HPLC, Semi-preparative HPLC)

Following initial extraction and preliminary purification steps such as solvent partitioning or fractional distillation, which enrich the phthalide content from crude celery seed oil, advanced chromatographic techniques are essential for isolating pure sedanolide. indexcopernicus.com These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Initial purification is often achieved using column chromatography with silica (B1680970) gel. indexcopernicus.comiglobaljournal.com For instance, a study on Apium graveolens extract used a silica gel column with a hexane (B92381):ethyl acetate gradient, which successfully separated a mixture of 3-n-butylphthalide and sedanenolide. iglobaljournal.comresearchgate.net Another approach involves reverse-phase flash chromatography, which has been used to isolate sedanolide from a hexane extract of crude celery material. vito.be In this case, a C-18 silica gel column was employed with a water/acetonitrile (B52724) gradient as the mobile phase. vito.be

For higher purity and more precise separation, High-Performance Liquid Chromatography (HPLC) is utilized, particularly in its preparative and semi-preparative formats. thermofisher.com These techniques operate under high pressure, allowing for the use of very small particle sizes in the stationary phase, which results in high-resolution separations. thermofisher.comchromatographyonline.com The distinction between analytical, semi-preparative, and preparative HPLC lies in the scale of the purification. researchgate.net

Semi-preparative HPLC is typically used for purifying milligram to low-gram quantities of a compound and is often performed on columns with internal diameters of 6–16 mm. researchgate.netchromservis.eu

Preparative HPLC is designed to handle larger quantities, from grams to kilograms, requiring larger columns (often >20 mm internal diameter), higher flow rates, and larger sample injection volumes. researchgate.netchromservis.euchromforum.org

The goal of scaling up from an analytical method to a preparative one is to purify the largest amount of a target compound in the shortest time, with high purity and yield. waters.com The choice of column, mobile phase, and other parameters is critical. For phthalide isolation, reversed-phase columns, such as C18 (ODS), are commonly employed. vito.beresearchgate.net

While specific preparative HPLC protocols for (3R,3aS)-Sedanolide are not extensively detailed in the cited literature, the general principles are well-established. A typical preparative HPLC method involves injecting a concentrated, partially purified extract onto a column and eluting the components with a solvent system (mobile phase). The mobile phase can be isocratic (constant composition) or a gradient (composition changes over time). waters.com For example, a study isolating bufadienolides used preparative HPLC with a YMC-Pack ODS-A column and a mobile phase consisting of acetonitrile and aqueous acetic acid. researchgate.net Fractions are collected as they exit the detector, and those containing the pure target compound are combined. nih.gov

The table below outlines the typical parameters that differentiate analytical, semi-preparative, and preparative HPLC, providing a framework for how (3R,3aS)-Sedanolide would be isolated on these scales.

| Parameter | Analytical HPLC | Semi-Preparative HPLC | Preparative HPLC |

|---|---|---|---|

| Column I.D. (mm) | 2 - 4.6 | 8 - 16 | > 20 |

| Particle Size (µm) | ≤ 5 | 5 - 10 | ≥ 10 |

| Flow Rate (mL/min) | 0.1 - 2 | 5 - 50 | > 50 |

| Sample Size (mg) | 0.01 - 2 | 0.1 - 50 | 1 - 700+ |

Biosynthesis of Sedanolide

Proposed Biosynthetic Pathways for Phthalide (B148349) Core Structures

The fundamental architecture of sedanolide (B190483) is the phthalide ring system. Research into its biogenesis has led to several proposed pathways, primarily pointing to origins from either the polyketide pathway or the shikimic acid pathway.

Feeding experiments with labeled precursors have provided evidence that the alkylphthalide structure, such as that found in ligustilide (B1675387), is derived from polyketide precursors. frontiersin.org This pathway is thought to begin with the condensation of acetyl-CoA and malonyl-CoA, catalyzed by a type III polyketide synthase (PKSIII), to form an unstable intermediate that subsequently cyclizes to create the phthalide scaffold. mdpi.com The elucidation of mycophenolic acid's structure, which contains a phthalide fragment, was an early indicator of the polyketide pathway's involvement. frontiersin.org

An alternative route, the shikimic acid/o-succinylbenzoate pathway, has been proposed for the formation of phthalide alkaloids in Dendrobium species. frontiersin.org In this proposed mechanism, o-succinylbenzoate (OSB) serves as the core structural precursor. frontiersin.orgresearchgate.net The synthesis of OSB itself begins with intermediates from the shikimate pathway, which are catalyzed by a series of enzymes to ultimately form the phthalide core. frontiersin.orgresearchgate.net

Enzymatic Components Involved in Natural Sedanolide Production

While the complete enzymatic cascade for sedanolide biosynthesis is not fully elucidated, research has successfully identified key enzymes involved in the later, transformative stages of phthalide synthesis, particularly in the medicinal plant Ligusticum chuanxiong.

Recent studies have been instrumental in identifying specific enzymes that catalyze the desaturation of phthalide precursors, a critical step in the formation of compounds like (S)-3-n-butylphthalide, a close structural relative of sedanolide. nih.gov These enzymes include several Fe(II)- and 2-oxoglutarate–dependent dioxygenases (2OGDs) and Cytochrome P450 monooxygenases (CYPs), which function as phthalide C-4/C-5 desaturases (P4,5Ds). nih.govbiorxiv.orgresearchgate.net These P4,5Ds have been shown to convert senkyunolide A into (S)-3-n-butylphthalide and ligustilide into butylidenephthalide. biorxiv.orgresearchgate.net

In Angelica sinensis, another plant known for its phthalide content, integrative metabolite profiling and transcriptome analysis have pointed to the potential roles of polyphenol oxidase and shikimate dehydrogenase in the interconversion of phthalides, such as the transformation of ligustilide to senkyunolide I. frontiersin.org The catalytic reactions of these enzymes, including oxidation, isomerization, and hydroxylation, are thought to regulate the diversity and abundance of different phthalide compounds. frontiersin.org

Table 1: Key Enzymes in Phthalide Biosynthesis

| Enzyme Family | Specific Enzyme(s) | Organism | Proposed Function |

|---|---|---|---|

| Dioxygenase (2OGD) | Phthalide C-4/C-5 desaturases (P4,5Ds); LcSAO1 | Ligusticum chuanxiong | Catalyze the desaturation of precursors like senkyunolide A to form (S)-3-n-butylphthalide. mdpi.comnih.govbiorxiv.org |

| Cytochrome P450 (CYP) | Phthalide C-4/C-5 desaturases (P4,5Ds) | Ligusticum chuanxiong | Catalyze the desaturation of precursors like ligustilide to form butylidenephthalide. nih.govbiorxiv.org |

| Polyphenol Oxidase | Candidate isoforms identified | Angelica sinensis | Implicated in the transformation of ligustilide to senkyunolide I through oxidative reactions. frontiersin.org |

Genetic and Metabolic Engineering Approaches for Modulating Phthalide Biosynthesis

The identification of genes encoding key enzymes in phthalide biosynthesis has opened promising avenues for genetic and metabolic engineering. biorxiv.org These strategies aim to enhance the production of medicinally valuable phthalides, offering a sustainable and cost-effective alternative to chemical synthesis or extraction from limited plant sources. nih.govbiorxiv.org

The primary goal of metabolic engineering in this context is to increase the yield of specific phthalides like (S)-3-n-butylphthalide. nih.gov The discovery of the P4,5D enzymes in Ligusticum chuanxiong provides clear targets for genetic manipulation. biorxiv.orgresearchgate.net By overexpressing the genes for these crucial desaturases, it may be possible to drive the metabolic flux towards the desired end-products. biorxiv.org

Furthermore, comprehensive "omics" technologies, such as high-throughput sequencing and integrated transcriptome-metabolite analyses, are powerful tools for discovering novel genes and regulatory factors within the phthalide biosynthetic pathway. frontiersin.orgnih.gov Elucidating these regulatory networks is essential for developing more sophisticated engineering strategies, which could involve upregulating pathway-specific activators or downregulating genes in competing metabolic pathways to channel precursors more efficiently into phthalide synthesis. frontiersin.org These advancements are considered a critical step toward the industrial-scale biotechnological production of specific phthalides. biorxiv.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (S)-3-n-butylphthalide / l-NBP |

| 3-dehydroshikimate |

| Acetyl-CoA |

| Apigenin |

| Apigenin 7-O-glucoside |

| Apiin |

| Butylidenephthalide |

| Catechol |

| Chalcone |

| Chrysoeriol-7-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside |

| Ligustilide |

| Luteolin-7-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside |

| Malonyl-CoA |

| Mycophenolic acid |

| o-succinylbenzoate (OSB) |

| Sedanolide, (3R,3aS)- |

| Senkyunolide A |

| Senkyunolide I |

Advanced Synthetic Methodologies for Sedanolide and Its Stereoisomers

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a powerful toolkit for the stereocontrolled construction of chiral molecules like sedanolide (B190483). These strategies are designed to selectively produce one enantiomer or diastereomer over others, a critical aspect for studying the specific properties of each isomer.

Achieving high enantiomeric excess (ee) is a primary goal in the synthesis of chiral compounds. For sedanolide, several enantioselective strategies have been developed to produce stereoisomers with greater than 99% ee. One notable approach involves the enzymatic resolution of a key intermediate, a bromoalcohol. researchgate.netresearchgate.net This method allows for the separation of enantiomers, which can then be individually converted to the desired sedanolide stereoisomers. researchgate.net The synthesis of all four stereoisomers of sedanolide has been successfully achieved with high enantiomeric purities (>99% ee) using this strategy. researchgate.net

Another powerful technique is the use of chiral auxiliaries or catalysts. While specific examples for sedanolide are not detailed in the provided results, the general principle involves temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction. This approach, along with catalytic asymmetric reactions, represents a cornerstone of modern organic synthesis for obtaining enantiopure compounds. For instance, alcohol dehydrogenases have been utilized in other contexts to produce chiral alcohols with >99% ee, which are precursors to various pharmaceuticals. uniovi.es

Table 1: Enantioselective Synthesis of Sedanolide Stereoisomers

| Stereoisomer | Key Strategy | Achieved Purity |

| All four stereoisomers | Enzymatic resolution of bromoalcohol intermediate | >99% ee researchgate.net |

Diastereoselective synthesis aims to control the relative stereochemistry between multiple chiral centers within a molecule. In the context of sedanolide, which has two stereocenters, controlling the cis or trans relationship between the butyl group at position 3 and the hydrogen at position 3a is crucial. wikipedia.org

One reported method for achieving diastereoselectivity in related systems involves an indium-promoted allylation of carbonyl compounds, which can diastereoselectively afford anti-α,β-dihydroxyketones. researchgate.net While not directly applied to sedanolide in the provided information, this highlights the types of methodologies used to control diastereomeric outcomes. Lewis acid-mediated reactions of enamides with N-aryl-acylimines have also been shown to produce fused heterocyclic systems with high diastereoselectivity. d-nb.info These methods often proceed through a stepwise reaction mechanism, allowing for the selective formation of one diastereomer over another. d-nb.info The development of such methods is essential for accessing specific diastereomers of sedanolide like the (3R,3aS) isomer.

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach has proven particularly effective for producing chiral compounds like sedanolide, offering mild reaction conditions and high stereoselectivity. researchgate.net

Bioreduction using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) is a well-established method for the asymmetric reduction of ketones. researchgate.net In the synthesis of related phthalide (B148349) structures, the bioreduction of 2-acetylbenzonitriles using baker's yeast has been shown to be a key asymmetric step. researchgate.netresearchgate.net This process can be highly stereoselective, providing access to enantiopure (S)-3-methylphthalides. researchgate.netresearchgate.net The pH of the reaction medium has been identified as a critical parameter, with acidic conditions being necessary to prevent undesirable side reactions. researchgate.netresearchgate.net

Multi-enzyme cascade reactions mimic nature's biosynthetic pathways by combining several enzymatic steps in a single pot to produce complex molecules from simple starting materials. sciepublish.comnih.gov This approach avoids the isolation of intermediates, which can be unstable or difficult to handle, and can drive reactions to completion by coupling equilibria. nih.gov While a specific multi-enzyme cascade for sedanolide synthesis is not detailed in the provided results, the principles of this methodology are widely applicable. researcher.lifenih.gov For example, a three-enzyme cascade has been used for the synthesis of cinnamyl cinnamate, involving an alcohol dehydrogenase for reduction and a formate (B1220265) dehydrogenase for cofactor regeneration. mdpi.com The design of such cascades for sedanolide could offer an efficient and sustainable route to specific stereoisomers. d-nb.info

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method has been successfully applied to the synthesis of all sedanolide stereoisomers by resolving racemic bromoalcohol precursors. researchgate.netresearchgate.net Lipases are commonly used enzymes for this purpose, catalyzing the acylation of one enantiomer of an alcohol or the hydrolysis of an ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, which can then be carried forward to the desired sedanolide stereoisomers with high enantiomeric purity. researchgate.net This approach has been instrumental in enabling the synthesis and subsequent sensory evaluation of all four stereoisomers of sedanolide. researchgate.net

Total Synthesis Routes of Sedanolide

The synthesis of Sedanolide, particularly the naturally occurring and biologically active (3R,3aS)-stereoisomer, has been a subject of significant interest in organic chemistry. The primary challenge lies in the stereocontrolled construction of the two adjacent chiral centers at the C-3 and C-3a positions of the bicyclic lactone core. Various synthetic strategies have been developed to achieve this, ranging from asymmetric reactions to chemoenzymatic methods. These routes aim to provide efficient and stereoselective access to Sedanolide and its stereoisomers, which is crucial for studying their distinct sensory and biological properties.

Asymmetric Synthesis via Intramolecular Diels-Alder Reaction

One of the notable approaches to the asymmetric synthesis of Sedanolide and its related phthalides, such as sedanenolide, involves an intramolecular Diels-Alder reaction as the key step. tandfonline.comnih.gov This strategy leverages the power of this cycloaddition reaction to construct the core bicyclic ring system with a degree of stereocontrol.

The synthesis begins with the preparation of a chiral propargyl ester. tandfonline.comnih.gov This key intermediate is synthesized from an optically active propargyl alcohol and 2,4-pentadienoic acid. tandfonline.comnih.gov The inherent chirality of the alcohol is used to direct the stereochemical outcome of the subsequent intramolecular [4+2] cycloaddition. The cyclization of the chiral propargylester furnishes the tetrahydroisobenzofuranone skeleton. tandfonline.comnih.gov This method has been successfully applied to produce enantiomeric sets of related phthalides, demonstrating distinct differences in the aroma profiles and odor thresholds of the resulting stereoisomers. tandfonline.comnih.gov

Chemoenzymatic Synthesis of All Four Stereoisomers

A comprehensive and highly stereoselective synthesis of all four possible stereoisomers of Sedanolide has been accomplished through a chemoenzymatic approach. researchgate.net This methodology highlights the utility of enzymes in achieving high enantiomeric purity, which is often difficult to obtain through purely chemical methods. researchgate.netuniovi.es

The cornerstone of this synthesis is the enzymatic resolution of a key bromoalcohol intermediate. researchgate.net This resolution provides access to all stereoisomers of the bromoalcohol, which are then used as chiral building blocks for the subsequent steps. researchgate.net Through carefully planned reaction sequences, including an inversion of the secondary alcohol where necessary, each of the bromoalcohol stereoisomers is converted into the corresponding Sedanolide stereoisomer. researchgate.net This strategy proved to be highly effective, yielding all four stereoisomers in excellent enantiomeric purities, reported to be greater than 99% enantiomeric excess (ee). researchgate.net The availability of all stereoisomers enabled detailed sensory evaluations, which revealed significant differences in their aroma characteristics. researchgate.net

The following table summarizes the key aspects of the reported total synthesis routes for Sedanolide and its stereoisomers.

| Synthetic Strategy | Key Reaction | Chirality Source | Products | Enantiomeric Purity | Reference |

| Asymmetric Synthesis | Intramolecular Diels-Alder Reaction | Optically active propargyl alcohol | Enantiomeric sets of related phthalides | Not specified | tandfonline.com, nih.gov |

| Chemoenzymatic Synthesis | Enzymatic resolution of bromoalcohol | Enzyme-catalyzed resolution | All four stereoisomers of Sedanolide | >99% ee | researchgate.net |

These synthetic endeavors not only provide access to enantiomerically pure Sedanolide for further research but also contribute valuable methodologies to the field of asymmetric synthesis. The successful synthesis of all stereoisomers is particularly important for structure-activity relationship (SAR) studies, allowing for a precise understanding of how stereochemistry influences the compound's characteristic celery-like aroma and biological functions. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Sedanolide

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Complementary Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used in the structural elucidation of organic compounds. These methods provide complementary information regarding the functional groups and electronic systems within a molecule. faccts.deusda.gov While nuclear magnetic resonance (NMR) and mass spectrometry (MS) offer detailed data on the carbon-hydrogen framework and molecular weight, IR and UV-Vis spectroscopy serve as rapid and valuable tools for confirming the presence or absence of key structural features. shimadzu.com

In the analysis of (3R,3aS)-Sedanolide, IR spectroscopy is instrumental in identifying its characteristic functional groups, particularly the lactone ring. UV-Vis spectroscopy, in turn, provides insight into the electronic nature of the molecule, specifically its lack of extended conjugation, which distinguishes it from related aromatic phthalides. libretexts.org

Infrared (IR) Spectroscopy Findings

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the types of chemical bonds and functional groups present, offering a molecular "fingerprint." faccts.de

For (3R,3aS)-Sedanolide, the most diagnostic feature in its IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the γ-lactone ring. Research confirms this peak appears prominently around 1740 cm⁻¹ . This specific frequency is characteristic of a saturated five-membered ring ester (lactone) and is a key piece of evidence in confirming the core structure of sedanolide (B190483).

Other expected absorption bands, based on the structure of sedanolide, would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl side chain and the cyclohexene (B86901) ring are expected in the region of 2850-3000 cm⁻¹.

C-O Stretching: A strong C-O stretching band associated with the ester linkage of the lactone is typically observed in the 1000-1300 cm⁻¹ region.

The absence of strong absorption bands in the aromatic C=C region (approx. 1450-1600 cm⁻¹) or aromatic C-H region (~3030 cm⁻¹) further corroborates the saturated nature of the fused cyclohexene ring, distinguishing sedanolide from its aromatic analogue, 3-n-butylphthalide.

Table 1: Characteristic IR Absorption Bands for (3R,3aS)-Sedanolide

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Confirmed Finding for Sedanolide (cm⁻¹) |

|---|---|---|---|

| γ-Lactone | C=O Stretch | 1720-1780 | ~1740 |

| Alkane/Cycloalkane | C-H Stretch | 2850-3000 | Present |

| Ester | C-O Stretch | 1000-1300 | Present |

Ultraviolet-Visible (UV-Vis) Spectroscopy Findings

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. This technique is particularly sensitive to the presence of conjugated π-systems. shimadzu.commsu.edu Organic compounds with extended systems of alternating single and multiple bonds tend to absorb light at longer wavelengths, sometimes extending into the visible spectrum (400-700 nm), making them appear colored. libretexts.org

The structure of (3R,3aS)-Sedanolide contains a tetrahydroisobenzofuranone core, meaning the six-membered ring is a cyclohexene, not an aromatic benzene (B151609) ring. It lacks an extended conjugated system. The primary chromophores are the isolated C=C double bond within the cyclohexene ring and the C=O group of the lactone.

Consequently, (3R,3aS)-Sedanolide does not exhibit significant absorption in the near-UV (250-400 nm) or visible range. Its principal electronic transitions (π → π* and n → π*) are expected to occur at shorter wavelengths in the far-UV region (below 220 nm). msu.edu This spectral characteristic is a crucial piece of negative evidence; the absence of a distinct UV spectrum similar to that of aromatic compounds like benzene or phthalimide (B116566) derivatives confirms the non-aromatic nature of its fused ring system. nist.gov

Table 2: UV-Vis Absorption Characteristics of (3R,3aS)-Sedanolide

| Structural Feature | Chromophore | Expected Absorption Region | Implication for Structural Elucidation |

|---|---|---|---|

| Non-conjugated Lactone | Carbonyl (C=O) | Far-UV (<220 nm) | Confirms the absence of conjugation involving the carbonyl group. |

| Cyclohexene Ring | Alkene (C=C) | Far-UV (<220 nm) | Confirms the double bond is isolated and not part of an aromatic system. |

| Overall Molecule | Lacks extended conjugation | No significant absorption >220 nm | Distinguishes Sedanolide from aromatic phthalides and confirms the tetrahydroisobenzofuranone core structure. |

Molecular Mechanisms of Action and in Vitro Biological Activities of Sedanolide

Anti-Inflammatory Mechanisms

Sedanolide (B190483) exhibits anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory cascade. nih.gov Its actions include the direct inhibition of cyclooxygenase enzymes and the modulation of inflammatory responses in macrophage models.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

A primary mechanism of Sedanolide's anti-inflammatory action is its ability to inhibit cyclooxygenase (COX) enzymes. nutr-metab-pu.org Both COX-1 and COX-2 are key enzymes in the arachidonic acid pathway, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. researchgate.net Research has demonstrated that Sedanolide exhibits inhibitory activity against both COX-1 and COX-2 isoforms. nih.govnih.gov One study specified that this inhibition occurs at a concentration of 250 pg/ml. mdpi.com This dual inhibition suggests a broad-spectrum anti-inflammatory potential.

Table 1: Cyclooxygenase (COX) Enzyme Inhibition by Sedanolide

| Enzyme Target | Activity | Reference Concentration |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Inhibition | 250 pg/ml |

| Cyclooxygenase-2 (COX-2) | Inhibition | 250 pg/ml |

Data derived from in vitro assays.

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression in Macrophages

Sedanolide has been shown to modulate the production of nitric oxide (NO), a key signaling molecule in inflammation produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. mdpi.com In a study utilizing RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), Sedanolide was found to suppress the production of nitric oxide. mdpi.com Since iNOS is the primary enzyme responsible for the high-output NO production during an LPS-induced inflammatory response, this finding strongly suggests that Sedanolide interferes with either the expression or the activity of the iNOS enzyme. nih.govresearchgate.net Furthermore, studies on celery extracts, of which Sedanolide is a known bioactive component, have demonstrated direct inhibition of iNOS expression in LPS-activated macrophages. mdpi.com

Effects on Lipopolysaccharide (LPS)-Induced Inflammatory Responses

The compound's anti-inflammatory properties are evident in its effects on cellular models of inflammation triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. mdpi.com As noted previously, Sedanolide suppresses the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages. mdpi.com This demonstrates a direct modulatory effect on a critical inflammatory pathway. The mechanism for this inhibition may be linked to its activity on the nuclear factor-kappa B (NF-κB) signaling pathway. nutr-metab-pu.orgnih.gov NF-κB is a crucial transcription factor that is activated by LPS and governs the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2. researchgate.netmdpi.com Research indicates that phytochemicals, including Sedanolide, can inhibit the NF-κB pathway, which may explain its suppressive effects on downstream inflammatory mediators. nih.gov

Antioxidant Pathways and Cellular Protective Effects

Beyond its anti-inflammatory actions, Sedanolide contributes to cellular protection through the activation of antioxidant pathways and the direct mitigation of oxidative stress.

Induction of Glutathione (B108866) S-Transferase (GST) Expression and Activity

Sedanolide is a known inducer of the Glutathione S-Transferase (GST) enzyme system. GSTs are phase II detoxification enzymes that play a critical role in protecting cells from oxidative damage and xenobiotics by catalyzing the conjugation of glutathione to electrophilic compounds. nih.gov Studies have shown that Sedanolide increases the activity and expression of GST in several tissues. mdpi.commdpi.com In one mouse model, Sedanolide administration was shown to increase GST activity in the liver, small intestinal mucosa, and forestomach. nih.govnih.gov This induction of GST is a key component of its chemopreventive and antioxidant activity. mdpi.com

Table 2: Induction of Glutathione S-Transferase (GST) by Sedanolide in Animal Models

| Tissue | Effect |

|---|---|

| Liver | Increased GST Activity |

| Small Intestinal Mucosa | Increased GST Activity |

| Forestomach | Increased GST Activity |

Findings are based on studies in A/J mice.

Mitigation of Oxidative Stress in Cellular Models (e.g., Hydrogen Peroxide and Tert-Butyl Hydroperoxide-Induced Toxicity)

Sedanolide demonstrates cytoprotective effects against chemically induced oxidative stress in various cell lines. nih.govnih.gov One study investigated its potential to protect against hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (tBOOH)-induced toxicity in human liver (HepG2) and colon (CaCo-2) cells. nih.govresearchgate.net While pretreatment with 100 μM of Sedanolide did not result in a statistically significant protection against cell death in that particular study, more recent research has elucidated a more defined protective mechanism. nih.govresearchgate.net

A 2023 study revealed that Sedanolide activates the Kelch-like ECH-associated protein 1 (KEAP1)–nuclear factor E2-related factor 2 (NRF2) pathway. mdpi.comnih.gov The NRF2 pathway is a master regulator of the antioxidant response, upregulating a suite of antioxidant and cytoprotective genes. mdpi.com Through this mechanism, Sedanolide was shown to significantly reduce the generation of cytosolic and mitochondrial reactive oxygen species (ROS) caused by H₂O₂ exposure. mdpi.comnih.gov This activation of the NRF2 pathway conferred a significant cytoprotective effect against H₂O₂-induced cell death by preventing the loss of mitochondrial membrane potential and inhibiting the activity of caspase-3/7, which are key markers of apoptosis. mdpi.comnih.gov

Table 3: Effects of Sedanolide on Oxidative Stress in Cellular Models

| Cell Line | Oxidant | Key Findings | Mechanism |

|---|---|---|---|

| HepG2, CaCo-2 | Hydrogen Peroxide (H₂O₂), Tert-Butyl Hydroperoxide (tBOOH) | Pretreatment did not show statistically significant protection against cell death. | Not specified in the study. |

| HepG2 | Hydrogen Peroxide (H₂O₂) | Significantly attenuated ROS generation; conferred significant cytoprotective effect against H₂O₂-induced cell death; prevented decrease in mitochondrial membrane potential and increase in caspase-3/7 activity. | Activation of the KEAP1–NRF2 pathway. |

ROS: Reactive Oxygen Species

Autophagy Induction and Signaling Pathway Modulation

(3R,3aS)-Sedanolide has been identified as an inducer of autophagy, a cellular process of self-degradation that is crucial for cellular homeostasis and response to stress. spandidos-publications.comnih.govnutr-metab-pu.orgresearchgate.net In studies conducted on human liver cancer (J5) cells, Sedanolide was shown to suppress cell viability by initiating autophagy. spandidos-publications.comnih.govresearchgate.netspandidos-publications.com The molecular underpinnings of this effect involve the modulation of several key signaling pathways that regulate the intricate steps of autophagy, from initiation to the formation of the autophagosome. spandidos-publications.comnih.govnutr-metab-pu.org

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a major regulator of cell growth and proliferation and acts as a critical negative regulator of autophagy. spandidos-publications.comspandidos-publications.com Research demonstrates that Sedanolide treatment in human liver cancer cells leads to a significant suppression of this pathway, thereby initiating autophagy. spandidos-publications.comspandidos-publications.com Specifically, exposure to Sedanolide resulted in decreased protein levels of Class I PI3K (PI3K-I), Akt, and mTOR. spandidos-publications.comnih.govresearchgate.netspandidos-publications.com This inhibition of the PI3K/Akt/mTOR cascade is a crucial step that releases the brakes on the autophagy machinery, allowing the process to begin. spandidos-publications.comspandidos-publications.com

Table 1: Effect of Sedanolide on PI3K/Akt/mTOR Pathway Proteins in J5 Cells

| Treatment Concentration | PI3K-I Protein Level (% of Control) | Akt Protein Level (% of Control) | mTOR Protein Level (% of Control) |

| Control (0 µM) | 100% | 100% | 100% |

| Sedanolide (250 µM) | Decreased | Decreased | Decreased |

| Sedanolide (500 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Note: This table is a qualitative representation based on findings that Sedanolide treatment suppresses PI3K-I, Akt, and mTOR protein levels. spandidos-publications.comspandidos-publications.com

In contrast to the inhibitory role of the PI3K-I pathway, the Beclin-1/Class III PI3K (PI3K-III) complex positively regulates autophagy, particularly in the nucleation and formation of the autophagosome. spandidos-publications.comspandidos-publications.com Studies show that Sedanolide treatment enhances this pro-autophagic pathway. spandidos-publications.comspandidos-publications.com Following treatment of J5 cells with Sedanolide, the protein levels of Beclin-1 and PI3K-III were observed to increase. spandidos-publications.comnih.govresearchgate.netspandidos-publications.com This upregulation leads to the activation and conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy. spandidos-publications.com Specifically, at a concentration of 500 µM, Sedanolide increased Beclin-1 protein levels to 144% of the control. spandidos-publications.com At concentrations of 250 µM and 500 µM, PI3K-III levels rose to 124% and 164% respectively, while LC3-II levels increased to 167% and 185%, respectively, compared to the control group. spandidos-publications.com

Table 2: Effect of Sedanolide on Pro-Autophagy Proteins in J5 Cells after 24h Treatment

| Treatment Concentration | Beclin-1 Protein Level (% of Control ± SD) | PI3K-III Protein Level (% of Control ± SD) | LC3-II Protein Level (% of Control ± SD) |

| Control (0 µM) | 100% | 100% | 100% |

| Sedanolide (250 µM) | Not specified | 124% ± 12% | 167% ± 13% |

| Sedanolide (500 µM) | 144% ± 14% | 164% ± 18% | 185% ± 15% |

Data sourced from studies on human liver cancer (J5) cells. spandidos-publications.com

The tumor suppressor protein p53 and the transcription factor nuclear factor-kappa B (NF-κB) are also pivotal in regulating autophagy, and their activities are modulated by Sedanolide. spandidos-publications.comnih.govnutr-metab-pu.org Sedanolide treatment was found to upregulate the expression of p53 in the nucleus while downregulating its expression in the cytosol. spandidos-publications.comnih.govspandidos-publications.com This differential localization is significant, as nuclear p53 can promote the expression of pro-autophagic genes.

Furthermore, Sedanolide influences the NF-κB pathway. spandidos-publications.com Treatment with Sedanolide increased the cytosolic phosphorylation of the inhibitor of kappa B (IκB) and the level of nuclear p65, a subunit of NF-κB. spandidos-publications.comnih.govresearchgate.net This indicates the activation of NF-κB, which subsequently enhances its DNA-binding activity. spandidos-publications.comnih.gov Several genes integral to the autophagy process, including those encoding Beclin-1, LC3-II, and DRAM, are regulated by NF-κB, suggesting that Sedanolide-induced NF-κB activation contributes to the upregulation of these key autophagic proteins. spandidos-publications.comresearchgate.netspandidos-publications.com

The expression of p53 target genes involved in autophagy, such as Damage-Regulated Autophagy Modulator (DRAM) and Tp53-Induced Glycolysis and Apoptosis Regulator (TIGAR), is also affected by Sedanolide. spandidos-publications.comspandidos-publications.com DRAM is known to be a positive regulator of autophagy. spandidos-publications.com Consistent with its pro-autophagic effects, Sedanolide treatment was found to upregulate the expression of DRAM in J5 cells. spandidos-publications.comnih.govresearchgate.netspandidos-publications.com Conversely, TIGAR, which can inhibit autophagy, was downregulated following Sedanolide treatment. spandidos-publications.comnih.govspandidos-publications.com This reciprocal regulation of DRAM and TIGAR further solidifies the role of Sedanolide as a potent inducer of autophagy through the p53 signaling axis. spandidos-publications.comspandidos-publications.com

Enzyme Inhibition Studies Beyond Inflammatory Mediators

In addition to its effects on signaling pathways, Sedanolide has been investigated for its ability to directly inhibit enzymes. Research has identified that Sedanolide possesses inhibitory activity against topoisomerase-I and topoisomerase-II. spandidos-publications.com Topoisomerases are critical enzymes that manage the topology of DNA during processes like replication and transcription, and their inhibition is a common mechanism for anticancer agents. This activity suggests a potential mechanism of action for Sedanolide that extends beyond the modulation of cellular signaling pathways. spandidos-publications.com

Pancreatic Lipase (B570770) Inhibition by Phthalide (B148349) Derivatives

Phthalide derivatives, a class of compounds to which Sedanolide, (3R,3aS)- belongs, have been investigated for their potential to inhibit pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. Inhibition of this enzyme is a therapeutic strategy for managing obesity.

Research on the rhizome of Cnidium officinale, a plant also containing various phthalides, has provided insights into the structure-activity relationships of these compounds concerning pancreatic lipase inhibition. A study evaluating eleven phthalide derivatives demonstrated that they exhibited mild inhibitory activity, with inhibition percentages ranging from 13% to 56% at a concentration of 100 μM. nih.gov The same study noted that the presence of a double bond in the side chain of the phthalide structure tended to increase inhibitory activity, whereas the addition of a hydroxyl group to the side chain reduced it. nih.gov

While these findings suggest that phthalides as a chemical class possess pancreatic lipase inhibitory properties, specific data on the half-maximal inhibitory concentration (IC50) for Sedanolide, (3R,3aS)- is not extensively detailed in the currently available scientific literature. One study on a mixed water extract of Celery (Apium graveolens) and Chinese kale reported an IC50 value of 0.048±0.002 mg/ml for the inhibition of pancreatic lipase activity by the combined extract. semanticscholar.org However, this study did not isolate the specific contribution of Sedanolide to this inhibitory effect. Further research is required to determine the precise inhibitory potency of pure Sedanolide, (3R,3aS)- against pancreatic lipase.

Antimicrobial and Pest-Control Mechanisms

Sedanolide, (3R,3aS)-, isolated from the seeds of celery (Apium graveolens L.), has demonstrated a spectrum of biological activities against various organisms, including insects, nematodes, and fungi.

Mosquitocidal Activity

Sedanolide has been identified as a potent mosquitocidal agent. In laboratory bioassays, it has shown significant larvicidal effects against the yellow fever mosquito, Aedes aegypti. Research has demonstrated that Sedanolide achieves 100% mortality of fourth-instar larvae of A. aegypti at a concentration of 50 µg/mL. ekb.eg This lethal activity highlights its potential as a natural insecticide for mosquito control.

Table 1: Mosquitocidal Activity of Sedanolide, (3R,3aS)-

| Target Organism | Developmental Stage | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|---|

| Aedes aegypti | Fourth-instar larvae | 50 | 100 |

Nematicidal Activity

The nematicidal properties of Sedanolide have been evaluated against different nematode species. Studies have shown it to be effective in inducing mortality in both free-living and plant-parasitic nematodes. Specifically, Sedanolide resulted in 100% mortality of the nematode Panagrellus redivivus at a concentration of 25 µg/mL. ekb.eg Furthermore, it also demonstrated complete lethality (100% mortality) against the model organism Caenorhabditis elegans at a concentration of 50 µg/mL. ekb.eg

Table 2: Nematicidal Activity of Sedanolide, (3R,3aS)-

| Target Organism | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|

| Panagrellus redivivus | 25 | 100 |

| Caenorhabditis elegans | 50 | 100 |

Antifungal Properties

In addition to its insecticidal and nematicidal activities, Sedanolide exhibits antifungal properties. Research has shown that it can inhibit the growth of pathogenic yeasts of the Candida genus. At a concentration of 100 µg/mL, Sedanolide was found to inhibit the growth of both Candida albicans and Candida parapsilosis. ekb.eg

Table 3: Antifungal Activity of Sedanolide, (3R,3aS)-

| Target Organism | Concentration (µg/mL) | Effect |

|---|---|---|

| Candida albicans | 100 | Growth inhibition |

| Candida parapsilosis | 100 | Growth inhibition |

Phytotoxic Effects

The phytotoxic effects of isolated Sedanolide, (3R,3aS)- have not been extensively documented in the scientific literature. However, studies on the allelopathic potential of celery (Apium graveolens), the natural source of Sedanolide, suggest that the plant itself possesses phytotoxic properties. Research on the effects of celery root residue incorporated into soil demonstrated growth inhibition of various crop and weed species. imrpress.com This indicates that celery plants release chemical compounds into the environment that can affect the growth of other plants. While phthalides are major constituents of celery, further investigation is needed to determine the specific role and phytotoxic activity of Sedanolide.

Structure Activity Relationship Sar Studies of Sedanolide and Its Analogs

Influence of Stereochemistry on Biological Potency and Selectivity

The spatial arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of sedanolide (B190483). The sedanolide molecule possesses two chiral centers, giving rise to four possible stereoisomers: (3R,3aS), (3S,3aR), (3R,3aR), and (3S,3aS).

Sensory evaluation studies have highlighted the distinct differences among these stereoisomers. Optically active forms of sedanolide, along with the related compounds 3-n-butylphthalide and sedanenolide, have been identified as the most potent odorants in celery, possessing richer and more natural celery-like notes compared to their optically unnatural counterparts. researchgate.net This underscores the importance of stereochemistry in the interaction of these molecules with olfactory receptors.

While comprehensive quantitative data on the differential biological activities of all sedanolide stereoisomers across various targets remains an area of ongoing research, the principle that stereoisomerism governs biological activity is well-established in medicinal chemistry. The precise fit of a molecule into the binding site of a biological target is often dependent on its specific stereochemical configuration. Even minor changes in the spatial orientation of functional groups can lead to significant differences in potency and selectivity.

Table 1: Known Stereoisomers of Sedanolide

| Stereoisomer | Configuration at C3 | Configuration at C3a |

| (3R,3aS)-Sedanolide | R | S |

| (3S,3aR)-Sedanolide | S | R |

| (3R,3aR)-Sedanolide | R | R |

| (3S,3aS)-Sedanolide | S | S |

Impact of Side Chain Modifications on Bioactivity Profiles

The n-butyl side chain at the C3 position of the sedanolide core is a key determinant of its biological activity. Modifications to this side chain have been shown to significantly alter the bioactivity profiles of related phthalide (B148349) compounds.

Research on the pancreatic lipase (B570770) inhibitory activity of phthalide derivatives has provided valuable insights into the role of the side chain. Studies have indicated that the introduction of a double bond within the side chain can increase the inhibitory activity against this enzyme. researchgate.netacgpubs.org Conversely, the addition of a hydroxyl group to the side chain has been found to reduce this inhibitory activity. researchgate.netacgpubs.org

Table 2: Influence of Side Chain Modifications on Pancreatic Lipase Inhibition by Phthalides

| Side Chain Modification | Effect on Pancreatic Lipase Inhibitory Activity |

| Introduction of a double bond | Increased activity researchgate.netacgpubs.org |

| Addition of a hydroxyl group | Reduced activity researchgate.netacgpubs.org |

Systematic Derivatization for Enhanced Biological Profiles and Target Specificity

The systematic derivatization of the sedanolide scaffold represents a promising strategy for the development of novel therapeutic agents with improved biological profiles and enhanced target specificity. While extensive research specifically on the derivatization of (3R,3aS)-Sedanolide is not widely documented in publicly available literature, the principles of medicinal chemistry suggest several avenues for modification.

Key areas for derivatization would include the lactone ring, the n-butyl side chain, and the tetrahydrofuran (B95107) ring. For instance, modifications to the lactone ring could influence the compound's stability and reactivity. Alterations to the n-butyl side chain, as discussed previously, can modulate lipophilicity and target interaction. Furthermore, the introduction of various functional groups at different positions on the tetrahydrofuran ring could lead to new interactions with biological targets and potentially alter the compound's pharmacokinetic properties.

The goal of such systematic derivatization would be to generate a library of sedanolide analogs. These analogs would then be screened against a panel of biological targets to identify compounds with enhanced potency for a specific activity, improved selectivity to minimize off-target effects, and better drug-like properties. This approach, common in drug discovery, allows for a comprehensive exploration of the chemical space around the natural product scaffold to optimize its therapeutic potential.

Table 3: Potential Sites for Systematic Derivatization of Sedanolide

| Molecular Scaffold | Potential Modification | Desired Outcome |

| Lactone Ring | Ring opening, isosteric replacement | Altered stability and reactivity |

| n-Butyl Side Chain | Chain length variation, branching, introduction of functional groups | Modulated lipophilicity and target binding |

| Tetrahydrofuran Ring | Introduction of substituents (e.g., hydroxyl, amino, halogen) | New target interactions, improved pharmacokinetics |

Analytical Methods for Quantification and Detection of Sedanolide

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of semi-volatile and non-volatile compounds like Sedanolide (B190483). It allows for the separation and quantification of individual phthalides from complex plant extracts with high resolution and reproducibility.

HPLC coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of Sedanolide. The DAD detector measures the absorbance of the analyte across a wide range of UV-Vis wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. An HPLC procedure has been successfully developed to separate phthalides, including the complete separation of Sedanolide and its related compound, sedanenolide, from celery and lovage extracts. capes.gov.br

The quantification of Sedanolide is achieved by creating a calibration curve using a certified reference standard. The peak area of Sedanolide in a sample is then compared against this curve to determine its concentration. The selection of an appropriate wavelength for monitoring is critical; for phthalides, detection is often performed around 254 nm. researchgate.net This method is valued for its precision and accuracy in quantifying major components in essential oils and extracts. nih.govscispace.comresearchgate.net

| Parameter | Typical Condition |

| Column | C18 reverse-phase (e.g., Agilent Poroshell 120 SB-C18) researchgate.net |

| Mobile Phase | Gradient elution with water/acetonitrile (B52724) or methanol, often with an acid modifier like formic acid nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | Diode Array Detector (DAD), monitoring at ~254 nm researchgate.net |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 5 - 20 µL |

For enhanced sensitivity and unequivocal identification, HPLC is often coupled with a Mass Spectrometry (MS) detector. nih.gov LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an extremely powerful tool for analyzing compounds in complex biological samples. researchgate.net This technique is particularly useful for identifying and quantifying Sedanolide at trace levels and for confirming its molecular structure.

In LC-MS analysis, after the compounds are separated on the HPLC column, they are ionized (e.g., using Electrospray Ionization - ESI) and then detected by the mass spectrometer. The MS detector provides a mass-to-charge ratio (m/z) for the parent molecule and its fragments, which serves as a highly specific fingerprint for Sedanolide. This high degree of specificity minimizes interference from other matrix components, which is a significant advantage when analyzing complex plant extracts. mdpi.com Both GC-MS and LC-MS methods are capable of detecting phthalides in celery seeds, with LC-MS being particularly suited for less volatile or thermally sensitive compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing the volatile and semi-volatile compounds that constitute the aroma profile of plants like celery (Apium graveolens). nih.gov Sedanolide, being a key contributor to celery's characteristic scent, is frequently identified and quantified using this method. tandfonline.com The analysis involves separating volatile compounds in a gas chromatograph before they are detected and identified by a mass spectrometer. mdpi.com

For sample introduction, headspace solid-phase microextraction (HS-SPME) is often employed. mdpi.com This technique is efficient for extracting and concentrating the aromatic compounds from a sample matrix without the use of solvents. The GC separation is typically performed on a capillary column, such as a DB-5MS, which separates compounds based on their boiling points and polarity. nih.gov The mass spectrometer then provides mass spectra for each separated compound, allowing for positive identification by comparison to spectral libraries (like NIST) and retention indices. nih.gov

| Parameter | Typical Condition |

| Technique | Headspace Solid-Phase Microextraction (HS-SPME) / Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.com |

| GC Column | DB-5MS or similar non-polar capillary column (e.g., 60 m × 0.25 mm × 0.25 µm) nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2-1.5 mL/min) nih.govnih.gov |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Initial temperature of 50-80 °C, ramped up to 250-320 °C nih.govnih.gov |

| MS Ionization | Electron Ionization (EI) at 70 eV nih.gov |

| Scan Range | m/z 29–250 nih.gov |

Optimization of Extraction and Sample Preparation for Analytical Assays

The efficiency of Sedanolide extraction from its natural source, primarily celery seeds, is a critical step that directly impacts the accuracy of subsequent analytical quantification. icm.edu.pl The goal is to maximize the recovery of phthalides while minimizing the co-extraction of interfering substances. Several distillation and extraction techniques have been optimized for this purpose.

Conventional hydrodistillation (HD) and simultaneous distillation-extraction (SDE) are common methods. researchgate.net Research has shown that optimizing parameters such as distillation time, sample particle size, and the use of additives can significantly improve yields. For instance, extending hydrodistillation time from 1.5 to 6 hours can more than double the total phthalide (B148349) content in the resulting essential oil. icm.edu.pl Interestingly, processing whole, non-comminuted seeds can yield a higher concentration of phthalides compared to ground seeds. researchgate.net Furthermore, the "salting-out effect," where salt is added to the distillation water, has been shown to dramatically increase the recovery of Sedanolide and total phthalides. researchgate.neticm.edu.pl

| Extraction Method | Parameter Varied | Effect on Phthalide Yield | Reference |

| Hydrodistillation (HD) | Distillation Time (1.5h vs. 6h) | Total phthalide content increased from 24.6% to 51.0% | researchgate.neticm.edu.pl |

| Hydrodistillation (HD) | Sample Form (Ground vs. Whole Seeds) | Total phthalide content was higher in oil from whole seeds (68.8%) | researchgate.net |

| Hydrodistillation (HD) | Salting-Out Effect (with NaCl) | Total phthalide content increased to 84.3% | researchgate.neticm.edu.pl |

| Simultaneous Distillation-Extraction (SDE) | SDE vs. HD (6h, whole seeds) | Total phthalide yield increased from 19.4 to 36.0 g/kg | researchgate.neticm.edu.pl |

Validation Parameters for Analytical Methodologies (e.g., Repeatability, Intermediate Precision, Recovery Rates, Limit of Quantification)

To ensure that an analytical method for Sedanolide provides reliable and accurate results, it must be validated according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). gavinpublishers.com Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include precision (repeatability and intermediate precision), accuracy (recovery rates), linearity, range, and sensitivity (Limit of Detection and Limit of Quantification). gavinpublishers.com

Precision : This measures the degree of scatter between a series of measurements.

Repeatability (intra-assay precision) assesses the variation when the analysis is performed by the same analyst, on the same equipment, over a short period.

Intermediate Precision assesses variations within the same laboratory, but with different analysts, on different days, or with different equipment.

Accuracy : This determines the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of Sedanolide standard is added to a sample matrix and the percentage recovered is calculated.

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Quantification (LOQ) : This is the lowest concentration of Sedanolide that can be quantitatively determined with acceptable precision and accuracy.

Limit of Detection (LOD) : This is the lowest concentration of Sedanolide that can be reliably detected, but not necessarily quantified, by the method.

| Validation Parameter | Description | Common Acceptance Criteria |

| Repeatability | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2% |

| Intermediate Precision | Precision within-laboratory variations (different days, analysts, etc.). | RSD ≤ 3% |

| Accuracy / Recovery | Closeness of the measured value to the true value, tested by spiking samples. | 98-102% recovery for drug substance |

| Linearity | Proportionality of results to concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio of 10:1 |

Future Perspectives in 3r,3as Sedanolide Research

Exploration of Novel Biological Targets and Pathways

While (3R,3aS)-Sedanolide is known to activate the KEAP1-NRF2 pathway, which is crucial for cellular resistance to oxidative stress, its broader interactions within the cellular environment are not fully understood researchgate.net. Future research will need to move beyond this known pathway to identify novel protein targets and signaling cascades that are modulated by this compound.

Key research objectives in this area include:

Target Deconvolution: Utilizing advanced chemical proteomics and affinity-based methods to identify direct binding partners of (3R,3aS)-Sedanolide within the cell.

Pathway Analysis: Investigating the downstream effects of target engagement to map out the full signaling pathways influenced by the compound.

Phenotypic Screening: Employing high-throughput screening in various disease models (e.g., different cancer cell lines, inflammatory models) to uncover new therapeutic indications and link them to specific molecular mechanisms.

The discovery of new targets will be instrumental in clarifying the mechanisms behind its observed anti-inflammatory and antitumor effects and may open up new avenues for drug development.

Development of Advanced Synthetic Routes for Stereospecific and Scalable Production

The precise three-dimensional arrangement of atoms in (3R,3aS)-Sedanolide is critical for its biological activity. Therefore, developing synthetic methods that can control this stereochemistry is paramount. Future synthetic chemistry efforts will be directed towards creating efficient, stereospecific, and scalable total syntheses of the molecule.

Priorities for synthetic research should include:

Asymmetric Synthesis: Designing novel synthetic strategies that establish the two chiral centers in the correct (3R,3aS) configuration with high fidelity.

Process Optimization: Refining reaction conditions to maximize yield, reduce the number of synthetic steps, and utilize more environmentally friendly reagents and solvents.

Scalability: Transitioning optimized lab-scale syntheses to processes capable of producing gram-scale quantities or larger, which are necessary for comprehensive preclinical and clinical studies.

Success in this area will ensure a reliable and cost-effective supply of high-purity (3R,3aS)-Sedanolide for extensive biological evaluation.

Biotechnological Production and Sustainable Sourcing Strategies

Relying solely on extraction from natural sources like celery poses challenges related to crop variability, land use, and extraction efficiency. Biotechnological production offers a promising and sustainable alternative.

Future research in this domain will focus on:

Metabolic Engineering: Identifying the complete biosynthetic pathway of sedanolide (B190483) in Apium graveolens (celery) and heterologously expressing the relevant genes in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae.

Fermentation Optimization: Developing and optimizing fermentation processes to maximize the production titer and yield from engineered microbial strains.

Plant Cell Culture: Establishing and optimizing plant cell or tissue culture systems for Apium graveolens to produce the compound in a controlled bioreactor environment, independent of agricultural constraints.

These approaches aim to create a sustainable, consistent, and scalable supply chain for (3R,3aS)-Sedanolide.

Integration with Systems Biology and Omics Approaches to Elucidate Complex Interactions

To gain a holistic understanding of how (3R,3aS)-Sedanolide affects biological systems, it is essential to integrate multi-omics data. nih.govnih.gov A systems biology approach can reveal the complex network of molecular changes induced by the compound, providing insights that are not achievable by studying single targets in isolation. frontiersin.orgfrontiersin.org

This integrative research will involve:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells or tissues upon treatment with (3R,3aS)-Sedanolide.

Proteomics: Quantifying global changes in protein expression and post-translational modifications to understand the functional consequences of altered gene expression.

Metabolomics: Profiling changes in endogenous small-molecule metabolites to capture the downstream effects on cellular metabolism and physiology. nih.gov

By integrating these large datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify biomarkers of response, and predict potential off-target effects. frontiersin.orgwiley-vch.de

Role in Chemical Biology and Development of Molecular Probes

The (3R,3aS)-Sedanolide scaffold can be leveraged as a starting point for the development of sophisticated chemical biology tools. nih.gov These molecular probes are essential for dissecting biological pathways and validating new drug targets with high precision.

Future directions in this area include:

Probe Synthesis: Designing and synthesizing derivatives of (3R,3aS)-Sedanolide that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups.

Target Identification and Validation: Using these probes in cellular and animal models to identify and visualize the direct molecular targets of the compound and confirm their engagement in a physiological context. nih.gov

Mechanism of Action Studies: Employing probes to track the subcellular localization of the compound and its targets, providing deeper insights into its biological function.

The development of such tools will significantly accelerate research into the therapeutic potential of sedanolide and its analogs.

Research Directions Overview

| Section | Research Focus | Key Methodologies | Desired Outcome |

| 9.1 | Novel Biological Targets | Chemical Proteomics, Phenotypic Screening, Pathway Analysis | Identification of new protein targets and signaling pathways. |

| 9.2 | Advanced Synthesis | Asymmetric Catalysis, Process Chemistry, Stereoselective Synthesis | Efficient, scalable, and stereospecific production of (3R,3aS)-Sedanolide. |

| 9.3 | Biotechnological Production | Metabolic Engineering, Microbial Fermentation, Plant Cell Culture | Sustainable and scalable supply of the compound. |

| 9.4 | Systems Biology | Transcriptomics, Proteomics, Metabolomics, Data Integration | A holistic understanding of the compound's cellular effects. |

| 9.5 | Molecular Probes | Chemical Synthesis, Bio-orthogonal Chemistry, Confocal Microscopy | Chemical tools for target identification and validation. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (3R,3aS)-Sedanolide, and how do reaction conditions influence stereochemical purity?

- Methodological Answer: Synthesis typically involves lactonization of precursor hydroxy acids under acidic or enzymatic catalysis. To ensure stereochemical fidelity, chiral column chromatography (e.g., using cellulose-based CSPs) or NMR-based monitoring of intermediates is critical. Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize epimerization .

Q. How can researchers validate the structural identity of (3R,3aS)-Sedanolide using spectroscopic techniques?

- Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, ¹H/¹³C NMR for stereochemical assignment (e.g., NOESY for spatial proximity of protons), and IR spectroscopy to confirm lactone carbonyl stretching (~1740 cm⁻¹). Cross-referencing with crystallographic data (if available) enhances reliability .

Q. What stability studies are essential for (3R,3aS)-Sedanolide in experimental storage conditions?

- Methodological Answer: Conduct accelerated stability testing under varying pH, temperature, and humidity. Use HPLC-UV or LC-MS to quantify degradation products (e.g., hydrolyzed open-chain acids). Kinetic modeling (Arrhenius plots) predicts shelf-life, while controlled vocabularies like ORCID ensure metadata consistency in reporting .

Advanced Research Questions

Q. How can contradictions in bioactivity data for (3R,3aS)-Sedanolide across studies be systematically resolved?

- Methodological Answer: Perform a meta-analysis of dose-response curves, accounting for variables like cell line specificity, solvent effects (e.g., DMSO vs. aqueous), and assay protocols (MTT vs. ATP luminescence). Stratify data by purity thresholds (>95% by HPLC) and apply statistical tools (e.g., random-effects models) to address heterogeneity .

Q. What computational strategies are effective for predicting (3R,3aS)-Sedanolide’s interactions with biological targets?

- Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics simulations (AMBER, GROMACS) to assess binding affinity and conformational stability. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for kinetic/thermodynamic profiling .

Q. How should researchers design experiments to elucidate the biosynthetic pathway of (3R,3aS)-Sedanolide in natural sources?

- Methodological Answer: Use isotope-labeled precursors (e.g., ¹³C-glucose) in tracer studies with plant/microbial cultures. Combine LC-MS/MS for pathway intermediate tracking and CRISPR-Cas9 gene editing to knock out suspected biosynthetic genes. Phylogenetic analysis of homologous enzymes across species can identify conserved catalytic motifs .

Q. What advanced statistical approaches are recommended for analyzing non-linear dose-response relationships in (3R,3aS)-Sedanolide toxicity studies?

- Methodological Answer: Apply Hill slope models or Bayesian hierarchical models to handle sigmoidal data. Use AIC/BIC criteria for model selection and bootstrap resampling to quantify confidence intervals. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can interdisciplinary approaches (e.g., metabolomics + systems biology) enhance understanding of (3R,3aS)-Sedanolide’s mechanism of action?

- Methodological Answer: Integrate untargeted metabolomics (UHPLC-QTOF-MS) with transcriptomic profiling (RNA-seq) in model organisms. Use pathway enrichment tools (KEGG, Reactome) to map perturbed networks. Validate hypotheses via knockout models or siRNA silencing of candidate genes .

Methodological Considerations

- Data Reprodubility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration logs) using electronic lab notebooks (ELNs) .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .

- Literature Synthesis : Use systematic review frameworks (PRISMA) to minimize bias in literature surveys, prioritizing peer-reviewed journals over preprint repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.